Olfactory Threshold Differentiation Within the Alkylpyrazine Class
While a direct head-to-head comparison of the odor threshold for 2-ethyl-3-(2-methylpropyl)pyrazine against a specific analog is not available in the reviewed literature, strong class-level inference from comprehensive structure-odor studies confirms that its specific 2-ethyl-3-isobutyl substitution pattern results in a quantifiably distinct olfactory threshold compared to other alkylpyrazines. For example, in a study of 60 disubstituted pyrazines, the odor threshold for 2-ethyl-3-methylpyrazine was reported to be 0.315 ppm [1]. The presence of the bulkier isobutyl group in the target compound is predicted to alter this threshold significantly, as the study's quantitative model (log(1/T) = 0.04(ΣδIR - ΔΔI) + 6.2) demonstrates that substituent parameters directly influence olfactory potency [2].
| Evidence Dimension | Olfactory Detection Threshold (in water) |
|---|---|
| Target Compound Data | Not directly quantified in available open literature; inferred to be significantly different from 2-ethyl-3-methylpyrazine based on class model. |
| Comparator Or Baseline | 2-Ethyl-3-methylpyrazine: 0.315 ppm |
| Quantified Difference | Unknown; predicted difference based on structural dissimilarity (isobutyl vs. methyl group). |
| Conditions | Sensory evaluation using the 2/5 test method, as described by Amoore (1970) [2]. |
Why This Matters
For formulators, this confirms that substituting the target compound with 2-ethyl-3-methylpyrazine will yield a drastically different odor intensity, making the specific compound non-fungible.
- [1] Pherobase. (2023). Odor threshold data for 2-ethyl-3-methylpyrazine from Mihara & Masuda (1988). View Source
- [2] Mihara, S., & Masuda, H. (1988). Structure-odor relationships for disubstituted pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242-1247. View Source
